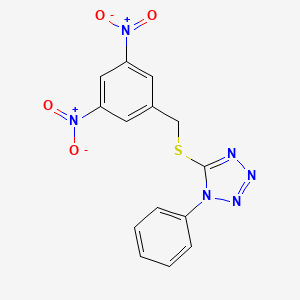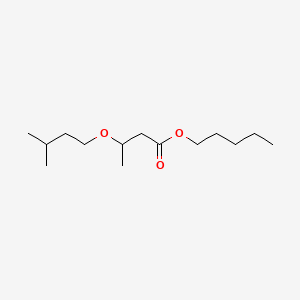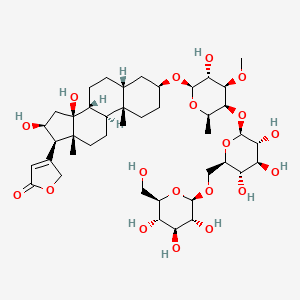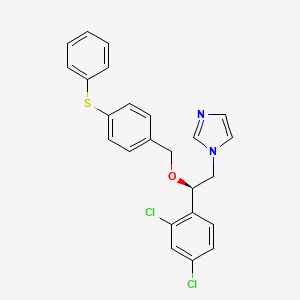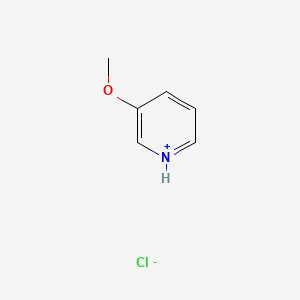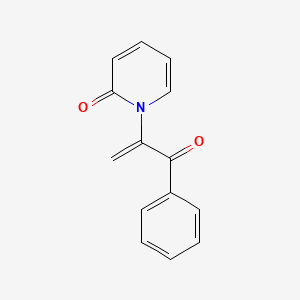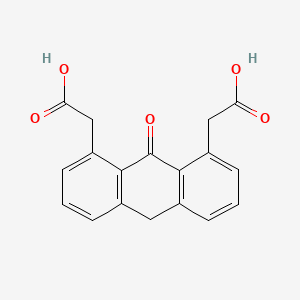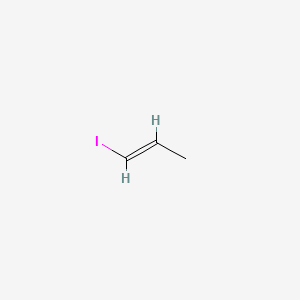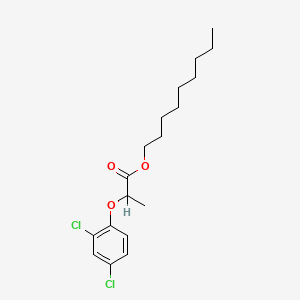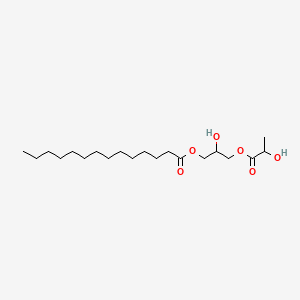
2-Hydroxy-3-(lactoyloxy)propyl myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(lactoyloxy)propyl myristate is a chemical compound with the molecular formula C17H32O6. It is an ester formed from myristic acid and a lactoyloxy group. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(lactoyloxy)propyl myristate typically involves the esterification of myristic acid with a lactoyloxy group. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including myristic acid and lactoyloxy compounds, are mixed in reactors with appropriate catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(lactoyloxy)propyl myristate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The lactoyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids and ketones.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions produce various esters or other derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(lactoyloxy)propyl myristate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a component in drug formulations.
Industry: The compound is used in the formulation of cosmetics, personal care products, and industrial lubricants.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(lactoyloxy)propyl myristate involves its interaction with specific molecular targets. The lactoyloxy group can interact with enzymes and receptors, modulating their activity. The ester linkage allows the compound to penetrate biological membranes, enhancing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(lactoyloxy)propyl myristate: This compound has two lactoyloxy groups, making it more hydrophilic compared to 2-Hydroxy-3-(lactoyloxy)propyl myristate.
Isopropyl myristate: Known for its use as a skin penetration enhancer, it lacks the lactoyloxy group present in this compound.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the lactoyloxy group. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
94138-79-1 |
|---|---|
Molekularformel |
C20H38O6 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(23)25-15-18(22)16-26-20(24)17(2)21/h17-18,21-22H,3-16H2,1-2H3 |
InChI-Schlüssel |
PXPMJHWVJIPKEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


